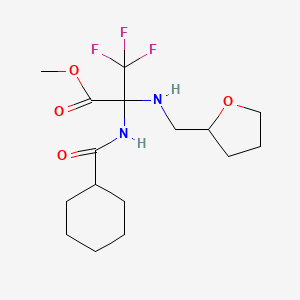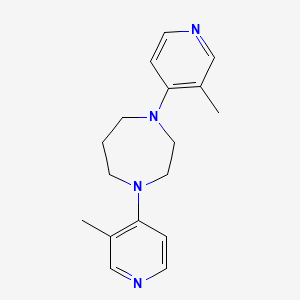
Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a cyclohexane ring, and an oxolane ring. These structural features contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the reaction of a suitable diol with an acid catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final coupling: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as using a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The trifluoromethyl group and the cyclohexanecarbonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(Cyclohexancarbonylamino)-3,3,3-trifluor-2-(oxolan-2-ylmethylamino)propanoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung von Enzymwechselwirkungen und Protein-Liganden-Bindung.
Industrie: Es kann zur Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(Cyclohexancarbonylamino)-3,3,3-trifluor-2-(oxolan-2-ylmethylamino)propanoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Trifluormethylgruppe und die Cyclohexancarbonylgruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen die biologische Aktivität der Verbindung. Der Oxolanring kann auch zur Gesamtstabilität und Reaktivität der Verbindung beitragen.
Ähnliche Verbindungen:
- Methyl-2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoat
- Oxolan-2-ylmethyl-2-chloracetaat
- 5-[(Oxolan-2-ylmethylamino)methyl]furan-2-carbonsäure
Vergleich: Methyl-2-(Cyclohexancarbonylamino)-3,3,3-trifluor-2-(oxolan-2-ylmethylamino)propanoat ist einzigartig aufgrund des Vorhandenseins der Trifluormethylgruppe, die besondere chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht. Die Cyclohexancarbonylgruppe trägt ebenfalls zu seiner Einzigartigkeit bei, indem sie eine starre Struktur bietet, die Bindungswechselwirkungen mit molekularen Zielstrukturen beeinflussen kann. Im Gegensatz dazu können ähnliche Verbindungen diese Merkmale fehlen, was zu unterschiedlichen Reaktivitäten und Anwendungen führt.
Wirkmechanismus
The mechanism of action of Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclohexanecarbonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxolane ring may also contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate
- Oxolan-2-ylmethyl 2-chloroacetate
- 5-[(Oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid
Comparison: Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The cyclohexanecarbonyl group also contributes to its uniqueness by providing a rigid structure that can influence binding interactions with molecular targets. In contrast, similar compounds may lack these features, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
5814-43-7 |
|---|---|
Molekularformel |
C16H25F3N2O4 |
Molekulargewicht |
366.38 g/mol |
IUPAC-Name |
methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate |
InChI |
InChI=1S/C16H25F3N2O4/c1-24-14(23)15(16(17,18)19,20-10-12-8-5-9-25-12)21-13(22)11-6-3-2-4-7-11/h11-12,20H,2-10H2,1H3,(H,21,22) |
InChI-Schlüssel |
FOXPTPQAPFYJSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(F)(F)F)(NCC1CCCO1)NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B11500309.png)
![3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11500310.png)
![3,5-diphenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500331.png)
![N-(4-bromophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11500337.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500339.png)

![1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B11500344.png)
![N-cyclohexyl-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11500349.png)
![N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11500353.png)
![7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11500354.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide](/img/structure/B11500361.png)
![2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11500362.png)
![2-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}benzonitrile](/img/structure/B11500368.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500371.png)
